Methyl 2-oxo-2-(3-benzothienyl)acetate
Description
Methyl 2-oxo-2-(3-benzothienyl)acetate is an α-keto ester derivative featuring a benzothiophene substituent. The benzothienyl group confers aromaticity and electronic diversity, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H8O3S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 2-(1-benzothiophen-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8O3S/c1-14-11(13)10(12)8-6-15-9-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
VLPJNVBYSDVPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Reactivity
Methyl 2-phenyl-2-(N-phenyl-thiophen-2-yl)acetate ()
- Structure : Contains a thiophene ring instead of benzothiophene, reducing aromatic bulk and electron density.
- Reactivity : Thiophene’s lower aromatic stability compared to benzothiophene may lead to faster electrophilic substitution but reduced resistance to oxidation.
- Applications : Used in photoredox-catalyzed amidations, highlighting its role in constructing nitrogen-containing heterocycles .
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate ()
- Structure : Includes a sulfone group (SO₂) and benzisothiazolone ring, enhancing electron-withdrawing effects.
- Reactivity : The sulfone group increases polarity and acidity of the α-keto ester, favoring nucleophilic attacks.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Structure: Features a quinazolinone core with a methoxyphenyl substituent, increasing steric hindrance.
- Reactivity : The thioether linkage may participate in redox reactions, unlike the stable benzothienyl group.
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate ()
- Structure : Contains a benzothiazine ring with a keto group, offering a balance of aromaticity and hydrogen-bonding capacity.
- Reactivity : The nitrogen in the thiazine ring enables coordination with metal catalysts, useful in asymmetric synthesis.
- Applications: Known for stimulant and antidepressant activity, contrasting with the unexplored bioactivity of the benzothienyl analog .
Physical and Chemical Properties
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